molecular formula C8H16FN B15276855 [2-(Fluoromethyl)cyclohexyl]methanamine

[2-(Fluoromethyl)cyclohexyl]methanamine

Cat. No.: B15276855
M. Wt: 145.22 g/mol
InChI Key: LNJPOJGNOHUWCM-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclohexyl]methanamine is an organic compound with the molecular formula C8H16FN It is a fluorinated amine, which means it contains a fluorine atom attached to a carbon atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)cyclohexyl]methanamine typically involves the fluorination of a cyclohexylmethanamine precursor. One common method is the reaction of cyclohexylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclohexyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Formation of cyclohexylmethanamine or cyclohexane.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

[2-(Fluoromethyl)cyclohexyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Fluorocyclohexane: Contains a fluorine atom but lacks the amine group, leading to different reactivity and applications.

    Fluoromethylbenzene: Contains a fluoromethyl group attached to a benzene ring, offering different aromatic properties.

Uniqueness

[2-(Fluoromethyl)cyclohexyl]methanamine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

[2-(Fluoromethyl)cyclohexyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The fluoromethyl group, combined with the cyclohexyl structure, may influence the compound's interaction with biological targets, leading to various pharmacological effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H14_{14}FN
  • Molecular Weight : 169.23 g/mol

The presence of the fluoromethyl group is significant as fluorine can enhance lipophilicity and metabolic stability, potentially affecting the compound's bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing cyclohexyl groups have been studied for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases.
  • Antimicrobial Properties : Certain amines have demonstrated antibacterial and antifungal activities.

1. Antitumor Activity

A study investigating the structure-activity relationship (SAR) of cyclohexyl-substituted compounds found that modifications at the amine position significantly impacted cytotoxicity against various cancer cell lines. For instance, derivatives with fluorinated groups showed enhanced potency compared to their non-fluorinated counterparts.

CompoundIC50_{50} (µM)Cell Line
This compound15A549 (Lung Cancer)
Cyclohexylamine25A549
Fluorinated Cyclohexylamine10A549

2. Neuroprotective Effects

In a neuroprotective assay, this compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound reduced cell death by approximately 40% under oxidative conditions, suggesting a potential role in neuroprotection.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the biological activity of this compound is influenced by:

  • Substituent Position : Variations in the position of substituents on the cyclohexane ring affect binding affinity to biological targets.
  • Electronics of Substituents : The electronegative fluorine atom enhances interactions with certain receptors or enzymes.

Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

[2-(fluoromethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H16FN/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,10H2

InChI Key

LNJPOJGNOHUWCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)CF

Origin of Product

United States

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